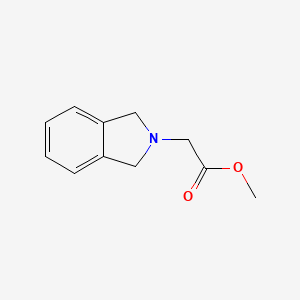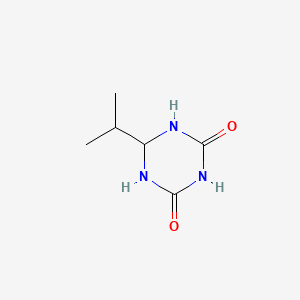
Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with phenyl, pyridylcarbonylamino, and ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the thiophene ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) under reflux conditions .
Subsequent steps involve the introduction of the phenyl and pyridylcarbonylamino groups. This can be achieved through Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The pyridylcarbonylamino group is typically introduced via a nucleophilic substitution reaction, where 3-aminopyridine reacts with an appropriate acyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery systems and automated purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C).
Substitution: The phenyl and pyridyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound is explored for its use in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials science .
Mécanisme D'action
The mechanism of action of Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-phenylthiophene-3-carboxylate
- Ethyl 2-(3-pyridylcarbonylamino)thiophene-3-carboxylate
- 4-Phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylic acid
Uniqueness
Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is unique due to the combination of its substituents, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C19H16N2O3S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
ethyl 4-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-19(23)16-15(13-7-4-3-5-8-13)12-25-18(16)21-17(22)14-9-6-10-20-11-14/h3-12H,2H2,1H3,(H,21,22) |
Clé InChI |
FHHUOMIASPLEJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)







![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)

![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)
![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)

